rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol
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Overview
Description
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a hydroxymethyl group and a trifluoromethyl group. The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl or trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol or alkane derivative.
Scientific Research Applications
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-(hydroxymethyl)-3-(methyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
(1R,3R)-3-(hydroxymethyl)-3-(chloromethyl)cyclopentan-1-ol: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications.
Properties
Molecular Formula |
C7H11F3O2 |
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Molecular Weight |
184.16 g/mol |
IUPAC Name |
(1S,3S)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6(4-11)2-1-5(12)3-6/h5,11-12H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
PVPSGCWTHLMOFO-WDSKDSINSA-N |
Isomeric SMILES |
C1C[C@](C[C@H]1O)(CO)C(F)(F)F |
Canonical SMILES |
C1CC(CC1O)(CO)C(F)(F)F |
Origin of Product |
United States |
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